

# Application Notes and Protocols for the Synthesis of 2-(Phenylamino)Benzamide Derivatives

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## Compound of Interest

Compound Name: *2-(Phenylamino)Benzamide*

Cat. No.: *B173500*

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## Introduction

**2-(Phenylamino)benzamide** derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. These scaffolds have demonstrated a range of biological activities, notably as inhibitors of key signaling pathways implicated in cancer and inflammation. This document provides detailed protocols for the synthesis of **2-(phenylamino)benzamide** derivatives, methods for their characterization, and an overview of their biological significance, particularly as inhibitors of the COX-2 and STAT3 signaling pathways.

## Synthetic Protocols

The synthesis of **2-(phenylamino)benzamide** derivatives can be achieved through several methods, including classical condensation reactions and modern palladium- or copper-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The two most common and effective methods, the Ullmann Condensation and the Buchwald-Hartwig Amination, are detailed below.

## Protocol 1: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. This protocol describes the coupling of a 2-halobenzamide with aniline.

#### Experimental Protocol:

- Reaction Setup: To a dry round-bottom flask, add 2-chlorobenzamide (1.0 eq), aniline (1.2 eq), potassium carbonate ( $K_2CO_3$ ) (2.0 eq), and copper(I) iodide ( $CuI$ ) (0.1 eq).
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 2-chlorobenzamide.
- Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
- Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into a separatory funnel containing water and ethyl acetate.
  - Extract the aqueous layer three times with ethyl acetate.
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired **2-(phenylamino)benzamide** derivative.

## Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method generally offers higher yields and milder reaction conditions compared to the Ullmann condensation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

#### Experimental Protocol:

- Reaction Setup: In a glovebox or under an inert atmosphere, add 2-bromobenzamide (1.0 eq), aniline (1.2 eq), a palladium catalyst such as  $\text{Pd}_2(\text{dba})_3$  (0.02 eq), a phosphine ligand such as XPhos (0.04 eq), and a base such as sodium tert-butoxide ( $\text{NaOtBu}$ ) (1.4 eq) to a dry Schlenk tube.
- Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube to achieve a concentration of 0.2-0.5 M with respect to the 2-bromobenzamide.
- Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
- Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate and filter through a pad of Celite.
  - Wash the Celite pad with additional ethyl acetate.
  - Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure **2-(phenylamino)benzamide** derivative.

## Data Presentation

The following tables summarize typical characterization data for the parent compound, **2-(phenylamino)benzamide**, and a representative derivative.

Table 1: Physicochemical and Spectroscopic Data of **2-(Phenylamino)benzamide**

Parameter	Value	Reference
Molecular Formula	$C_{13}H_{12}N_2O$	
Molecular Weight	212.25 g/mol	
Melting Point	125-127 °C	[4]
$^1H$ NMR (400 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	10.28 (s, 1H), 7.86–7.78 (m, 4H), 7.44 (t, J = 7.2 Hz, 2H), 7.39 (t, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H)	[4]
$^{13}C$ NMR (100 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	166.2, 139.7, 138.2, 135.5, 132.6, 129.1, 128.7, 128.6, 125.3, 124.1, 120.8	[4]
IR (KBr) $\nu$ (cm <sup>-1</sup> )	3371, 3180, 1648, 1590, 1520, 1450, 750	
MS (ESI) m/z	213.1 [M+H] <sup>+</sup>	

Table 2: Synthesis and Characterization Data for Representative **2-(Phenylamino)Benzamide** Derivatives

Derivative	Starting Materials	Method	Yield (%)	<sup>1</sup> H NMR Highlights (DMSO-d <sub>6</sub> ) δ (ppm)	Reference
N-(m-Tolyl)benzamide	Benzoyl chloride, m-toluidine	Amidation	85	10.23 (s, 1H), 7.99 (d, 2H), 7.68 (s, 1H), 7.61 (t, 2H), 7.55 (t, 2H), 7.26 (m, 1H), 6.95 (d, 1H), 2.34 (s, 3H)	[5]
N-(o-Tolyl)benzamide	Benzoyl chloride, o-toluidine	Amidation	79	9.96 (s, 1H), 8.05 (d, 2H), 7.64 (d, 1H), 7.59 (d, 2H), 7.41 (d, 1H), 7.34 (t, 1H), 7.25 (m, 2H), 2.30 (s, 3H)	[5]
N-(2-Chloro-5-methoxyphenyl)benzamide	Benzoyl chloride, 2-chloro-5-methoxyaniline	Amidation	78	10.03 (s, 1H), 8.03 (d, 2H), 7.64 (t, 1H), 7.57 (t, 2H), 7.48 (d, 1H), 7.29 (s, 1H), 6.92 (d, 1H), 3.81 (s, 3H)	[5]

## Biological Activity and Signaling Pathways

**2-(Phenylamino)benzamide** derivatives have emerged as potent inhibitors of cyclooxygenase-2 (COX-2) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are critical players in cancer progression and inflammation.[6][7][8][9]

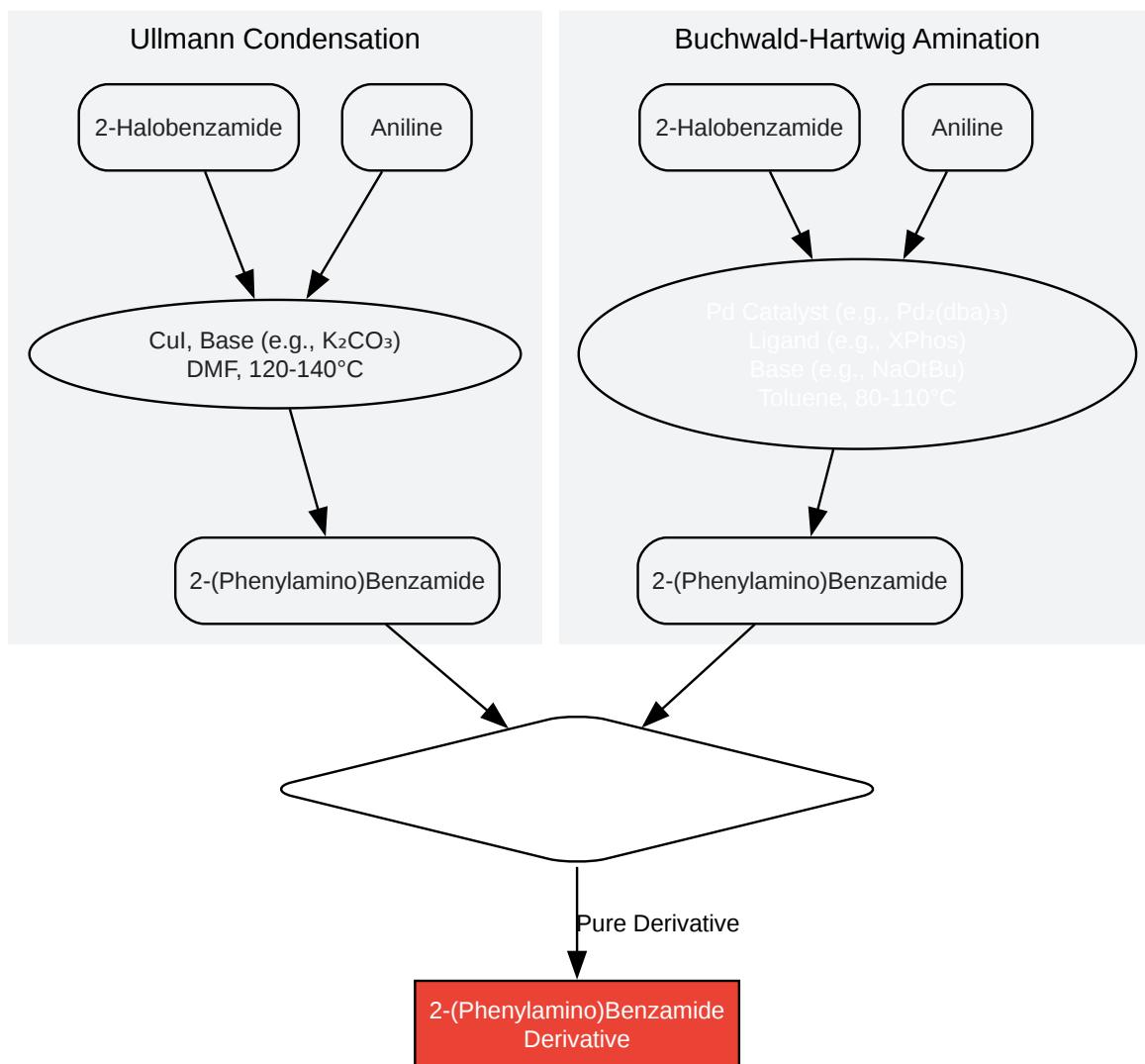
COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are lipid molecules that mediate inflammation and are often upregulated in tumors. By inhibiting COX-2, these derivatives can reduce inflammation and suppress tumor growth.[6]

STAT3 Inhibition: STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many cancers. **2-(Phenylamino)benzamide** derivatives have been shown to inhibit the phosphorylation and subsequent activation of STAT3, leading to the downregulation of its target genes.[6][9]

## Visualizations

### Synthetic Workflow

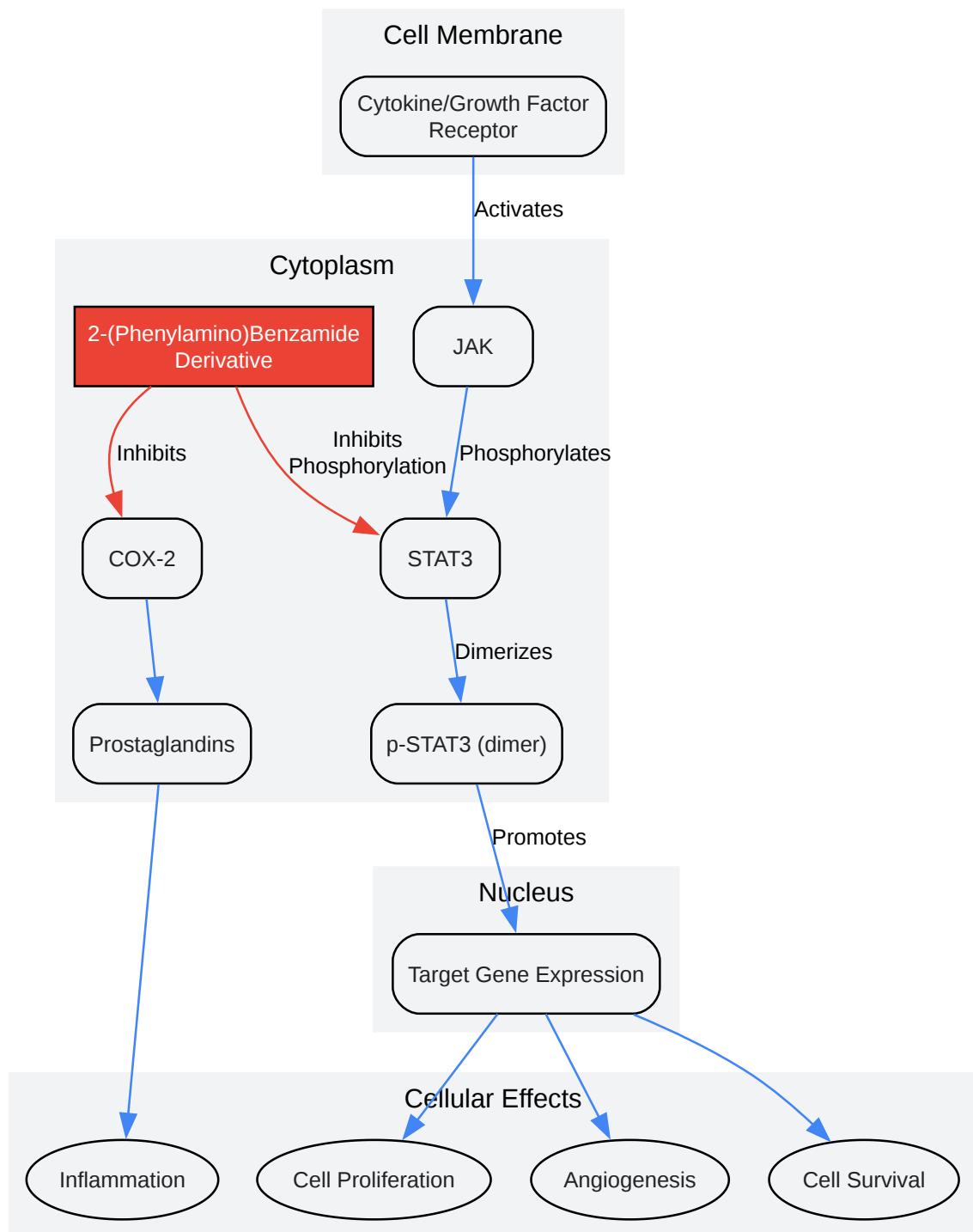
## General Synthetic Workflow for 2-(Phenylamino)Benzamide Derivatives

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Caption: General synthetic routes to **2-(Phenylamino)Benzamide** derivatives.

## Signaling Pathway Inhibition

## Inhibition of COX-2 and STAT3 Signaling by 2-(Phenylamino)Benzamide Derivatives

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Caption: Mechanism of action of **2-(Phenylamino)Benzamide** derivatives.

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